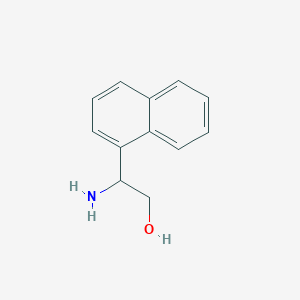

2-Amino-2-(naphthalen-1-yl)ethanol

Übersicht

Beschreibung

2-Amino-2-(naphthalen-1-yl)ethanol is a compound with the molecular formula C12H13NO and a molecular weight of 187.24 . It is a solid substance .

Physical And Chemical Properties Analysis

2-Amino-2-(naphthalen-1-yl)ethanol is a solid substance . It has a molecular weight of 187.24 . The compound should be stored in a dark place, in an inert atmosphere, at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Biheterocyclic Phosphonic α-Amino Esters

This compound is utilized in the synthesis of new biheterocyclic phosphonic α-amino esters, which are important in medicinal chemistry. These esters are synthesized via a copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), showcasing high yield and regioselectivity . Such compounds are known for their potential as peptide enzyme inhibitors, mimicking the transition states of amines and esters in biological processes .

Intermediate for Isoindolinone Compounds

2-Amino-2-(naphthalen-1-yl)ethanol serves as an intermediate in the synthesis of isoindolinone compounds. These compounds have applications in medicine, organic synthesis, and fine chemicals. Isoindolinones are of interest due to their diverse biological activities and potential therapeutic applications .

Antimicrobial Agents

The structural framework of 2-Amino-2-(naphthalen-1-yl)ethanol is beneficial in creating compounds with antimicrobial properties. Research indicates that modifications of this compound can lead to derivatives that exhibit potency against various bacterial strains, including MRSA .

Optical Materials

Derivatives of 2-Amino-2-(naphthalen-1-yl)ethanol are studied for their optical properties, which are crucial in the development of materials for optoelectronics. These materials can be used in the fabrication of devices like light-emitting diodes (LEDs) and photovoltaic cells .

Click Chemistry Applications

The compound’s reactivity makes it suitable for click chemistry applications, a class of biocompatible chemical reactions that are widely used in bioconjugation, material science, and drug discovery. Its ability to participate in CuAAC reactions is particularly valuable in these fields .

Enzyme Inhibition Studies

Due to its structural similarity to natural amino acids, 2-Amino-2-(naphthalen-1-yl)ethanol is used in the study of enzyme inhibition. It helps in understanding the mechanism of action of enzymes and developing inhibitors that can regulate their activity .

Safety and Hazards

The safety information for 2-Amino-2-(naphthalen-1-yl)ethanol indicates that it is associated with some hazards. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

2-amino-2-naphthalen-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c13-12(8-14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJHQOMBLOZMEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60522415 | |

| Record name | 2-Amino-2-(naphthalen-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60522415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(naphthalen-1-yl)ethanol | |

CAS RN |

86217-42-7 | |

| Record name | 2-Amino-2-(naphthalen-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60522415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1282309.png)

![2-Amino-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1282323.png)

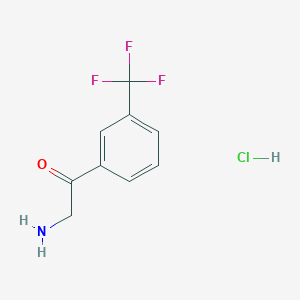

![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1282325.png)